molecular formula C13H16O7 B13416345 Phenyl beta-D-Glucuronide Methyl Ester

Phenyl beta-D-Glucuronide Methyl Ester

Cat. No.: B13416345
M. Wt: 284.26 g/mol
InChI Key: CFQIPXDWJGLLGH-XPORZQOISA-N
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Description

Contextualization of Glycoconjugate Esters within Biochemical Research

Glycoconjugates, molecules comprising a carbohydrate linked to a non-carbohydrate moiety, are fundamental to numerous biological processes. cdc.gov They are involved in cell-cell recognition, signaling, and immune responses. nih.gov Within this large family, glycoconjugate esters represent a significant subclass. The esterification of the carboxyl group of uronic acids, such as glucuronic acid, is a common strategy in both biological systems and synthetic chemistry. In a research context, the methyl ester form often serves as a protected version of the carboxylic acid, facilitating specific chemical manipulations and purifications. The stability and reactivity of these esters are of considerable interest to researchers developing synthetic pathways for complex carbohydrates and their conjugates. nih.gov

Overview of Glucuronic Acid Derivatives and Their Synthetic Precursors

Glucuronic acid is a sugar acid derived from glucose, with its C6 carbon oxidized to a carboxylic acid. Its derivatives are integral to metabolic processes, particularly in the detoxification of various compounds by forming water-soluble glucuronides that can be readily excreted. In the laboratory, the synthesis of these vital glucuronides often necessitates the use of protected glucuronic acid precursors to achieve desired stereochemistry and regioselectivity.

One of the most pivotal precursors in this context is the methyl ester of glucuronic acid, often with its hydroxyl groups acetylated, known as methyl (2,3,4-tri-O-acetyl-α/β-D-glucopyranosyl)uronate. This derivative is frequently employed as a glycosyl donor in glucuronidation reactions. The methyl ester group serves to protect the carboxylic acid functionality, preventing it from interfering with the glycosylation reaction. Following the successful coupling of the glucuronic acid moiety to an acceptor molecule, the methyl ester and other protecting groups can be removed to yield the final glucuronide product. researchgate.netnih.gov The synthesis of Phenyl β-D-Glucuronide, for instance, often commences with a protected methyl ester of glucuronic acid which is then reacted with phenol (B47542). biorxiv.org

Scope of Research Relevant to Phenyl β-D-Glucuronide Methyl Ester

The primary area of research involving Phenyl β-D-Glucuronide Methyl Ester is in the field of synthetic organic chemistry, specifically as a key intermediate in the preparation of Phenyl β-D-Glucuronide and other related glucuronides. researchgate.netnih.gov These synthesized glucuronides are invaluable tools in various biochemical and toxicological studies. For example, Phenyl β-D-Glucuronide is widely used as a substrate for the enzyme β-glucuronidase, which is implicated in various physiological and pathological processes. nih.gov Therefore, the efficient synthesis of this substrate, which relies on its methyl ester precursor, is of significant importance.

Research in this area focuses on optimizing the synthesis of Phenyl β-D-Glucuronide Methyl Ester and its subsequent conversion to the final product. This includes exploring different protecting groups, activating agents for the glycosylation reaction, and conditions for deprotection. While the methyl ester itself is not typically the final molecule of interest in biological assays, its purity, stability, and reactivity are critical factors that directly impact the yield and quality of the desired glucuronide. As such, the characterization and understanding of the chemical properties of Phenyl β-D-Glucuronide Methyl Ester are essential for advancing research that utilizes its de-esterified counterpart.

Below are tables detailing some of the known properties and synthetic precursors related to Phenyl β-D-Glucuronide Methyl Ester and its derivatives.

Table 1: Physicochemical Properties of Related Glucuronide Compounds

PropertyPhenyl β-D-Glucuronide
Molecular Formula C₁₂H₁₄O₇ sigmaaldrich.com
Molecular Weight 270.24 g/mol sigmaaldrich.com
Form Powder sigmaaldrich.com
Optical Activity [α]20/D −87±5°, c = 1% in H₂O sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Table 2: Key Synthetic Precursors and Intermediates

Compound NameRole in Synthesis
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronateProtected glycosyl donor for glucuronidation reactions. biorxiv.org
Acetobromo-α-D-glucuronic acid methyl esterAn activated glycosyl donor used in the synthesis of glucuronides. sigmaaldrich.com
Phenyl β-D-Glucuronide Methyl EsterA key intermediate that is subsequently de-esterified. researchgate.net

Table 3: Spectroscopic Data for Phenyl β-D-Glucuronide

SpectroscopyData
¹H NMR (400 MHz, D₂O) δ 7.44 (t, J = 7.7 Hz, 2H), 7.24 – 7.15 (m, 3H), 5.22 – 5.16 (m, 1H), 4.03 (dd, J = 6.4, 3.7 Hz, 1H), 3.72 – 3.61 (m, 3H) biorxiv.org
IR (neat, cm⁻¹) 3502, 3456, 2900, 1743, 1600, 1492, 1415, 1226, 1080, 752, 690, 636 biorxiv.org
MS (Precursor m/z) 269.0667 ([M-H]⁻) nih.gov

Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylate

InChI

InChI=1S/C13H16O7/c1-18-12(17)11-9(15)8(14)10(16)13(20-11)19-7-5-3-2-4-6-7/h2-6,8-11,13-16H,1H3/t8-,9-,10+,11-,13+/m0/s1

InChI Key

CFQIPXDWJGLLGH-XPORZQOISA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Glycosylation Strategies for O-Phenyl Glucuronides and their Methyl Ester Precursors

The formation of the O-glycosidic bond between a phenol (B47542) and the glucuronic acid moiety is the cornerstone of synthesizing phenyl glucuronides. The selection of an appropriate glycosyl donor, catalyst, and reaction conditions is paramount for the success of this transformation.

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is a commonly employed glycosyl donor in the synthesis of glucuronides. nih.gov This reagent is favored due to its relative stability and commercial availability. orgsyn.org The molecule features acetyl protecting groups on the C2, C3, and C4 hydroxyls, which enhance its solubility in organic solvents and play a crucial role in directing the stereochemical outcome of the glycosylation reaction. The acetate (B1210297) group at the anomeric carbon (C1) functions as a leaving group, which is activated by a catalyst to initiate the glycosylation process. nih.gov The synthesis of this donor typically starts from D-glucuronolactone, which undergoes methanolysis followed by acetylation. orgsyn.org

The activation of the glycosyl donor is essential for the formation of the glycosidic bond. This is typically achieved using Lewis acids as catalysts.

Tin(IV) Chloride (SnCl₄): This strong Lewis acid is effective in promoting glycosylation reactions. It coordinates with the oxygen of the anomeric acetate, facilitating its departure and the formation of a key oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the phenol acceptor, leading to the formation of the O-glycosidic linkage.

Trimethylsilyl (B98337) Triflate (TMSOTf): TMSOTf is another powerful catalyst used in modern glycosylation chemistry. nih.gov It is often used in catalytic amounts and is known for promoting rapid and high-yielding reactions under mild conditions. nih.gov In the context of using acetylated donors, TMSOTf can accelerate the reaction, which is compatible with a wide array of functional groups. nih.govresearchgate.net The mechanism involves the activation of the anomeric center to generate a highly reactive intermediate, which readily couples with the phenolic acceptor.

The choice of catalyst can significantly influence reaction efficiency and selectivity, and is often optimized for each specific phenol substrate. mdpi.com

Controlling the regio- and stereochemistry of the glycosidic bond is a central challenge in carbohydrate synthesis. harvard.edu

Stereoselectivity: The synthesis of Phenyl β-D-Glucuronide Methyl Ester requires the formation of a β-glycosidic linkage. When using a donor like Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, the desired β-stereoselectivity is typically achieved through neighboring group participation . nih.gov The acetyl group at the C2 position participates in the reaction by forming a cyclic acetoxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields the α-face of the glucuronic acid ring, forcing the incoming phenol nucleophile to attack from the opposite, β-face. This mechanism results in the exclusive or predominant formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer in the gluco-series. mdpi.comnih.gov

Regioselectivity: Regioselectivity becomes a concern when the phenolic acceptor contains multiple hydroxyl groups. To ensure the glycosidic bond forms at the desired position, all other nucleophilic sites on the acceptor molecule must be temporarily masked with protecting groups. This requires a carefully planned protecting group strategy for the aglycone, which is a common consideration in the synthesis of complex natural product metabolites. mdpi.com

Synthesis of Protected Phenyl β-D-Glucuronide Methyl Ester Intermediates

Following the successful glycosylation reaction, a protected intermediate is formed. This intermediate contains the core structure of the target molecule but with protecting groups still attached to the sugar moiety.

The direct product of the Lewis acid-catalyzed reaction between a phenol and methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is the peracetylated methyl ester conjugate. For instance, the synthesis of a related compound, methyl 1-(2-phenyl)phenyl-2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate, has been reported with a yield of 71%. researchgate.net This intermediate is a stable, crystalline solid that can be purified using standard techniques like column chromatography.

Below is a table summarizing typical conditions for the glycosylation step leading to such protected intermediates.

Glycosyl DonorAcceptorCatalystSolventYield (%)Reference
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronatePhenolSnCl₄DichloromethaneGoodGeneral
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronateTerpenoid AlcoholTf₂NHDichloromethaneGood nih.gov
Methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronatePhenolTMSOTfDichloromethane89-94 nih.gov

Note: The table presents generalized and specific examples to illustrate common synthetic strategies. Tf₂NH (Bis(trifluoromethanesulfonyl)imide) acts as a potent acid catalyst.

Protecting groups are indispensable in carbohydrate chemistry. nih.govwiley-vch.de The acetyl groups on the glucuronide donor serve multiple purposes: they prevent self-glycosylation, improve solubility, and, most importantly, direct the β-stereoselectivity of the glycosidic linkage. nih.gov

Once the protected intermediate is synthesized and purified, the final step is the removal of these protecting groups to yield the target compound. This deprotection must be performed under conditions that cleave the acetyl ester groups without affecting the methyl ester at the C6 position or the newly formed phenyl glycosidic bond.

A common method for deacetylation is the Zemplén procedure, which involves transesterification using a catalytic amount of sodium methoxide (B1231860) in anhydrous methanol (B129727). This reaction is typically rapid and clean. However, for complex or sterically hindered substrates, the final basic hydrolysis of both the acetyl groups and the methyl ester can be a limiting step, sometimes leading to the formation of by-products through elimination reactions. researchgate.netnih.gov Therefore, developing mild deprotection conditions is a key consideration to ensure high yields of the final Phenyl β-D-Glucuronide. nih.gov

Chemical Hydrolysis of the Methyl Ester to the Corresponding Glucuronic Acid

The conversion of Phenyl beta-D-Glucuronide Methyl Ester to Phenyl beta-D-Glucuronic Acid via chemical hydrolysis is a critical transformation. This process, known as saponification, involves the cleavage of the ester bond in the presence of a base.

The efficiency and yield of the saponification of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time. The goal is to achieve complete hydrolysis of the methyl ester while minimizing degradation of the glucuronide moiety.

A common method for the saponification of related glucuronide methyl esters involves the use of sodium hydroxide (B78521) (NaOH) in methanol (MeOH). For instance, a mild and effective condition reported for the deprotection of a similar peracetylated glucuronate methyl ester is 0.5 N NaOH in methanol at room temperature. researchgate.net Another approach utilizes lithium hydroxide (LiOH) in a mixture of an alcohol and water.

The optimization of these conditions for this compound would systematically investigate the following:

Base Concentration: Varying the concentration of the base (e.g., NaOH or LiOH) is crucial. Insufficient base will lead to incomplete reaction, while excessively high concentrations may promote side reactions.

Solvent System: The choice of solvent affects the solubility of both the starting material and the base, influencing the reaction rate. While methanol is commonly used, other alcoholic solvents or aqueous-organic mixtures could be explored.

Temperature: The reaction is often carried out at room temperature to minimize potential degradation. However, for more sterically hindered substrates, gentle heating may be necessary to drive the reaction to completion.

Reaction Time: The progress of the reaction should be monitored over time (e.g., by thin-layer chromatography or high-performance liquid chromatography) to determine the optimal duration for complete conversion.

An illustrative data table for a hypothetical optimization study is presented below:

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
10.1 M NaOHMethanol25285
20.5 M NaOHMethanol25298
31.0 M NaOHMethanol25298
40.5 M LiOHMethanol/Water25495
50.5 M NaOHEthanol (B145695)25490
60.5 M NaOHMethanol40199

This is a hypothetical data table for illustrative purposes.

While saponification is a relatively straightforward reaction, several side reactions can occur during the cleavage of the methyl ester of Phenyl beta-D-Glucuronide, particularly if other protecting groups are present or if the conditions are not carefully controlled.

One significant side reaction is the formation of a dehydroglucuronide . This elimination product can arise, especially during the basic hydrolysis of peracetylated ester intermediates. researchgate.net The presence of bulky substituents on the phenyl ring can create a crowded environment around the glucuronate moiety, which may favor this elimination pathway. researchgate.net

Other potential side reactions that warrant investigation include:

Epimerization: The stereochemistry of the glucuronic acid moiety is crucial for its biological activity. Harsh basic conditions could potentially lead to epimerization at one or more of the chiral centers, although this is generally less common under standard saponification conditions.

Glycosidic Bond Cleavage: The O-glycosidic bond linking the phenyl group to the glucuronic acid is generally stable to basic conditions. However, under prolonged exposure to strong bases or elevated temperatures, cleavage of this bond could occur, leading to the formation of phenol and the corresponding glucuronic acid degradation products.

Careful monitoring of the reaction mixture by analytical techniques such as NMR spectroscopy and mass spectrometry is essential to identify and quantify any potential side products, allowing for the refinement of reaction conditions to maximize the yield of the desired glucuronic acid.

Synthesis of Substituted Phenyl β-D-Glucuronide Methyl Esters (e.g., Methoxyphenyl, Fluorophenyl Derivatives)

The synthesis of substituted Phenyl β-D-Glucuronide Methyl Esters allows for the exploration of structure-activity relationships and the development of probes for biochemical assays. The general approach involves the glycosylation of a substituted phenol with a suitable glucuronic acid donor.

A common and effective method for this transformation is a modified Koenigs-Knorr reaction . wikipedia.orgresearchgate.netresearchgate.netmdpi.comnumberanalytics.com This reaction typically involves the coupling of a glycosyl halide donor with an alcohol (in this case, the substituted phenol) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver triflate.

For the synthesis of both methoxyphenyl and fluorophenyl derivatives, a common starting material is the fully protected methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate . This glycosyl donor is then reacted with the corresponding substituted phenol (e.g., 4-methoxyphenol (B1676288) or 4-fluorophenol).

The synthesis of 4-fluorophenyl β-D-glucuronide , which can be subsequently esterified to the methyl ester, has been reported. wikipedia.orgresearchgate.net The process involves the use of the β-anomeric tetraacetate intermediate of the methyl ester of D-glucuronic acid as the donor and trimethylsilyl trifluoromethanesulfonate (B1224126) as a catalyst, with 4-fluorophenol (B42351) acting as the acceptor in dichloromethane.

A general synthetic scheme for these derivatives is as follows:

Glycosylation: The protected glucuronyl bromide is reacted with the substituted phenol (methoxyphenol or fluorophenol) in the presence of a promoter (e.g., silver carbonate) in an aprotic solvent (e.g., dichloromethane). The presence of the participating acetyl group at the C-2 position of the glucuronic acid donor typically ensures the formation of the desired β-anomer.

Deprotection (Optional): If the final product desired is the glucuronic acid, the acetyl protecting groups and the methyl ester are removed. For the synthesis of the methyl ester derivative, only the acetyl groups would be selectively removed, typically under milder basic conditions than those used for saponification of the methyl ester.

The following table summarizes the key components and expected outcomes for the synthesis of these derivatives:

DerivativeSubstituted PhenolGlycosyl DonorPromoter/CatalystExpected Product
Methoxyphenyl4-MethoxyphenolMethyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronateSilver CarbonateMethyl (4-methoxyphenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate
Fluorophenyl4-FluorophenolMethyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronateSilver CarbonateMethyl (4-fluorophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate

Following the glycosylation reaction, purification by column chromatography is typically required to isolate the desired product. The structure and purity of the synthesized compounds are then confirmed by spectroscopic methods such as NMR and mass spectrometry.

Analytical Characterization and Structural Elucidation in Research

Spectroscopic Analysis of Phenyl β-D-Glucuronide Methyl Esters and Their Derivatives

Spectroscopic analysis is the cornerstone of structural elucidation. For complex molecules like glycoside derivatives, a multi-technique approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to gather complementary data that, when combined, provides a complete structural picture. Often in synthesis, a protected form of the target molecule is first created, such as Methyl (phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate. The spectroscopic data for this common precursor is well-established and provides a basis for confirming the structure of the final deprotected Phenyl β-D-Glucuronide Methyl Ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

For the acetylated precursor, Methyl (phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate, the ¹H NMR spectrum shows distinct signals for the protons of the glucuronide ring, the acetyl protecting groups, the phenyl ring, and the methyl ester. The anomeric proton (H-1') of the glucuronide ring is particularly diagnostic, typically appearing as a doublet around 5.2-5.4 ppm with a coupling constant (J) of approximately 7-8 Hz, confirming the β-configuration of the glycosidic linkage. The protons on the phenyl ring appear in the aromatic region (7.0-7.4 ppm), while the three acetyl groups give rise to sharp singlets in the upfield region (around 2.0-2.1 ppm). The methyl ester protons are also observed as a sharp singlet, typically around 3.7 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key signals for the precursor include the carbonyl carbons of the acetyl groups (~170 ppm), the methyl ester carbonyl (~167 ppm), carbons of the phenyl ring (116-157 ppm), the anomeric carbon (C-1') (~99 ppm), and the methyl ester carbon (~53 ppm).

Upon removal of the acetyl groups to form the final product, Phenyl β-D-Glucuronide Methyl Ester, the ¹H and ¹³C NMR spectra would show significant changes. The signals for the acetyl groups would disappear, and the protons and carbons on the glucuronide ring (H-2' to H-4' and C-2' to C-4') would shift upfield due to the removal of the electron-withdrawing acetyl groups. The signals for the phenyl group and the methyl ester would remain largely unchanged, confirming the integrity of these parts of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenyl β-D-Glucuronide Methyl Ester

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicity
Phenyl-H7.0 - 7.4Multiplet
Anomeric H-1'~5.1Doublet
Glucuronide H-2', H-3', H-4', H-5'3.4 - 4.0Multiplets
Methyl Ester -OCH₃~3.7Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for Phenyl β-D-Glucuronide Methyl Ester

Carbon AssignmentPredicted Chemical Shift (δ) ppm
Methyl Ester C=O~169
Phenyl C (ipso, ortho, meta, para)116 - 157
Anomeric C-1'~101
Glucuronide C-2', C-3', C-4', C-5'72 - 77
Methyl Ester -OCH₃~53

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Phenyl β-D-Glucuronide Methyl Ester (molecular formula C₁₃H₁₆O₇), the expected exact mass is 284.0896 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would typically be observed as protonated [M+H]⁺ (m/z 285.0974) or sodiated [M+Na]⁺ (m/z 307.0793) adducts.

The fragmentation pattern in tandem MS (MS/MS) provides definitive structural evidence. A characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the phenyl group or the generation of a phenoxide ion. A key diagnostic loss is that of the glucuronic acid methyl ester moiety, which corresponds to a neutral loss of 191.0583 Da (C₇H₁₁O₆). Another significant fragmentation pathway involves the loss of the aglycone (phenol), leading to a fragment ion corresponding to the glucuronic acid methyl ester at m/z 191.

Table 3: Predicted Mass Spectrometry Fragments for Phenyl β-D-Glucuronide Methyl Ester

m/z (Mass/Charge Ratio)Ion FormulaDescription
285.0974[C₁₃H₁₇O₇]⁺Protonated Molecular Ion [M+H]⁺
307.0793[C₁₃H₁₆NaO₇]⁺Sodiated Adduct [M+Na]⁺
191.0583[C₇H₁₁O₆]⁺Glucuronic acid methyl ester fragment
94.0419[C₆H₆O]Neutral loss of Phenol (B47542)

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of Phenyl β-D-Glucuronide Methyl Ester would display several characteristic absorption bands. A broad and strong band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups on the sugar ring. The presence of the aromatic phenyl ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions around 1600 cm⁻¹ and 1500 cm⁻¹. Crucially, a sharp and strong absorption band in the region of 1750-1735 cm⁻¹ confirms the presence of the C=O group of the methyl ester. The region between 1300 and 1000 cm⁻¹, known as the fingerprint region, contains complex C-O stretching and bending vibrations characteristic of the glycosidic linkage and the carbohydrate structure.

Table 4: Characteristic IR Absorption Bands for Phenyl β-D-Glucuronide Methyl Ester

Wavenumber (cm⁻¹)Functional GroupDescription
3500 - 3200O-HHydroxyl groups (broad, strong)
3100 - 3000Aromatic C-HPhenyl ring C-H stretch
1750 - 1735C=OMethyl ester carbonyl stretch (sharp, strong)
~1600, ~1500Aromatic C=CPhenyl ring C=C stretch
1300 - 1000C-OGlycosidic bond and alcohol C-O stretch

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its purification, purity assessment, and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like Phenyl β-D-Glucuronide Methyl Ester. In synthetic chemistry, HPLC is used to monitor the progress of the glycosylation reaction and the subsequent deprotection steps. By taking small aliquots from the reaction mixture over time, the consumption of reactants and the formation of the product can be tracked, allowing for the optimization of reaction conditions.

A typical setup involves a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The more polar product, Phenyl β-D-Glucuronide Methyl Ester, will have a shorter retention time than less polar starting materials or intermediates (such as the fully acetylated precursor). Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group provides a strong chromophore. The purity of the final isolated product is also confirmed by HPLC, ideally showing a single sharp peak.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its high polarity and low volatility stemming from multiple hydroxyl groups, Phenyl β-D-Glucuronide Methyl Ester cannot be analyzed directly by GC.

However, GC becomes an invaluable tool for analyzing this compound after a chemical modification step known as derivatization. The most common derivatization method for carbohydrates and other polar metabolites is silylation. In this process, the hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This transformation dramatically increases the volatility and thermal stability of the molecule, making it amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. This approach is particularly useful for quantifying the compound in complex biological matrices where the high resolving power of GC is advantageous.

Enzymatic Interactions and Biotransformation Pathways in Research Models

Action of β-D-Glucuronidases on De-esterified Phenyl Glucuronides

Following the removal of the methyl ester group, the resulting compound, Phenyl beta-D-Glucuronide, becomes a substrate for β-D-glucuronidases. These enzymes cleave the β-glycosidic bond, liberating the aglycone (phenol) and D-glucuronic acid. scbt.comnih.gov

β-D-Glucuronidases (EC 3.2.1.31) are widespread enzymes found in mammals, bacteria, and other organisms. nih.govsigmaaldrich.com They exhibit broad substrate specificity, hydrolyzing a variety of β-D-glucuronides. Phenyl β-D-glucuronide is a known substrate used in assays to measure the activity of this enzyme. scbt.comnih.gov The enzyme's catalytic mechanism involves a double displacement reaction that retains the anomeric configuration of the glucuronic acid. nih.gov

Kinetic parameters for the hydrolysis of phenyl-like glucuronides vary depending on the enzyme source and the specific substrate. Enzymes from different sources, such as bovine liver, E. coli, and human neutrophils, have been characterized. sigmaaldrich.comnih.govwur.nl Generally, the reaction follows Michaelis-Menten kinetics. wur.nl The optimal pH for most β-glucuronidases is in the acidic to neutral range, typically between 4.0 and 7.0. sigmaaldrich.comwur.nl For example, the enzyme from E. coli has an optimal pH of 6.0 to 7.0. sigmaaldrich.comsigmaaldrich.com

Enzyme SourceSubstrateKm (µM)Vmax (µmol·min-1·unit-1)Optimal pH
Helix pomatiaQuercetin-4'-glucuronide22-3.5-5.0
Human Recombinantp-Nitrophenol-glucuronide981-3.5-5.0
E. colip-Nitrophenyl-β-D-glucuronide--6.0-7.0
Bovine LiverPhenyl-β-D-glucuronide--4.5

Data compiled from multiple sources. sigmaaldrich.comwur.nl Km and Vmax values are highly dependent on assay conditions.

In biological systems, the conversion of glucuronide conjugates is particularly significant in the liver and the gut. The liver is the primary site of glucuronidation, a phase II metabolic reaction that attaches glucuronic acid to various xenobiotics to increase their water solubility and facilitate excretion. covachem.com

The gut microbiota, however, produces a substantial amount of extracellular β-glucuronidase. nih.govelifesciences.org This bacterial enzyme can hydrolyze glucuronide conjugates that are excreted into the gastrointestinal tract via bile. elifesciences.org This deconjugation process releases the original aglycone, which can then be reabsorbed into circulation, a process known as enterohepatic circulation. This microbial activity has a profound impact on the metabolic fate of many drugs and dietary compounds. nih.govelifesciences.orgunivr.it Therefore, in a research model simulating the gut environment, Phenyl beta-D-Glucuronide would be readily converted to phenol (B47542) by bacterial β-glucuronidases. nih.gov

Tissue extracts, especially from the liver (e.g., liver microsomes), are also used as research models. These preparations contain a host of metabolic enzymes, including esterases and β-glucuronidases, and can be used to study the complete biotransformation pathway from the methyl ester to the final hydrolysis products. nih.gov

Identification and Quantification of Enzymatic Hydrolysis Products (e.g., Phenol, Glucuronic Acid)

The sequential action of esterases and β-glucuronidases on Phenyl beta-D-Glucuronide Methyl Ester yields three final products: methanol (B129727), phenol, and D-glucuronic acid. The identification and quantification of these products are essential for confirming the enzymatic pathway and determining reaction kinetics.

Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the non-volatile products, namely Phenyl beta-D-Glucuronide, phenol, and glucuronic acid. biorxiv.org Recent studies have demonstrated that the enzymatic hydrolysis of Phenyl-β-D-glucuronide by β-glucuronidase effectively yields abundant phenol, as confirmed by Liquid Chromatography (LC) analysis. biorxiv.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile products like phenol. biorxiv.org This method can detect volatilized phenol in the gas phase above a reaction mixture, confirming its production. biorxiv.org For real-time monitoring in biological fluids, online microdialysis sampling has been used to measure free concentrations of phenol and its conjugates like phenyl glucuronide in the bloodstream of research animals. nih.gov Additionally, specialized substrates, such as 4-fluorophenyl β-D-glucuronide, have been developed to monitor β-glucuronidase activity using 19F NMR spectroscopy, which detects the release of 4-fluorophenol (B42351). whiterose.ac.uk These methods provide robust means to track the biotransformation of this compound and quantify its ultimate breakdown products. nih.govbiorxiv.org

Applications As Biochemical Probes and Substrates in Research

Development and Optimization of Enzyme Activity Assays

Enzyme activity assays are fundamental tools in biochemistry, allowing for the quantification of enzyme function. Phenyl beta-D-Glucuronide Methyl Ester and its analogs are instrumental in the development of sensitive and specific assays for β-D-glucuronidase.

The design of novel substrates is crucial for enhancing the sensitivity and applicability of enzyme assays. In a manner analogous to Resorufin-β-D-Glucuronic Acid Methyl Ester, this compound can be modified to create chromogenic or fluorogenic substrates. When the β-D-glucuronidase enzyme cleaves the glucuronic acid from these substrates, a colored or fluorescent compound is released, which can be easily measured.

This principle is exemplified by substrates like p-nitrophenyl β-D-glucuronide, where enzymatic cleavage releases p-nitrophenol, a chromophoric product that can be monitored spectrophotometrically. The development of such assays offers significant advantages over discontinuous methods, enabling continuous and highly sensitive detection of enzyme activity. The synthesis of various glucuronide metabolites, including those of phenolic xenoestrogens, provides a library of compounds that can be used as analytical standards and substrates in these assays.

Substrate AnalogDetection MethodApplication
Resorufin-β-D-Glucuronic Acid Methyl EsterFluorogenic/ChromogenicSensitive detection of β-glucuronidase
p-nitrophenyl β-D-glucuronideSpectrophotometricContinuous monitoring of β-glucuronidase activity
4-fluorophenyl β-D-glucuronide19F NMR SpectroscopyDetection in optically opaque samples

Many bacteria, including Escherichia coli, produce β-D-glucuronidase, making this enzyme a useful marker for detecting fecal contamination in environmental samples. Substrates like this compound and its analogs can be used to detect the presence of these bacteria. When a sample containing the bacteria is incubated with the substrate, the bacterial β-D-glucuronidase will hydrolyze it, producing a detectable signal.

For instance, the use of 4-fluorophenyl β-D-glucuronide allows for the detection of β-D-glucuronidase activity in challenging environmental samples like soil and muddy water using 19F NMR spectroscopy. This method is particularly useful for samples that are opaque or contain colored materials that would interfere with traditional spectrophotometric or fluorometric assays. The development of immunoassays for specific glucuronides, such as phenyl-beta-D-thioglucuronide, further expands the toolkit for detecting these compounds in biological matrices like urine.

Role in Induced Volatolomics Research Methodologies

Induced volatolomics is an emerging field that involves administering an exogenous compound (a "probe") that is metabolized in the body to produce a volatile organic compound (VOC). This VOC can then be detected in breath or other bodily fluids, providing information about specific metabolic processes. This compound and similar compounds are being explored as probes in this innovative research area.

In preclinical animal models, researchers can administer a glucuronide-based probe, such as a derivative of this compound, to investigate the activity of β-D-glucuronidase in specific tissues or disease states. For example, some tumors have elevated levels of extracellular β-D-glucuronidase. An administered probe can be selectively cleaved in the tumor microenvironment, releasing a volatile reporter molecule. This volatile molecule can then be detected in the animal's breath, providing a non-invasive way to detect the presence of a tumor or monitor its response to therapy. This approach has been demonstrated with probes that release deuterated ethanol (B145695) isotopes upon cleavage by various glycosidases, allowing for the simultaneous monitoring of multiple enzyme activities.

The study of how exogenous glucuronides are metabolized helps to elucidate the metabolic pathways that lead to the release of VOCs. This research involves understanding the substrate specificity of enzymes like β-D-glucuronidase and other glucuronosyltransferases. By using different glucuronide probes and analyzing the resulting VOCs, researchers can map out these metabolic pathways and identify potential biomarkers for various physiological and pathological conditions. For instance, the metabolism of phenyl-β-D-glucuronide can lead to the release of phenol (B47542), a volatile compound that can be detected. Understanding these pathways is crucial for designing effective probes for induced volatolomics and for interpreting the results of such studies.

Research AreaApplication of this compound AnalogsOutcome
Preclinical Cancer DetectionAdministration of a glucuronide probe that releases a VOC upon cleavage by tumor-associated β-D-glucuronidase.Non-invasive detection of tumors and monitoring of treatment response through breath analysis.
Metabolic Pathway AnalysisUse of various glucuronide substrates to study enzyme specificity and metabolic routes.Identification of VOC biomarkers and elucidation of metabolic pathways.

Contributions to Glycobiology Research as Model Compounds for Enzymatic Studies

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans). Glucuronides like this compound serve as important model compounds in this field, particularly for studying the enzymes involved in their metabolism.

These compounds act as substrates for β-glucuronidase, allowing researchers to study the enzyme's kinetics, mechanism of action, and inhibition. The synthesis of a variety of glucuronide substrates, including those with different phenolic aglycones, provides a means to investigate the substrate specificity of these enzymes. For example, studies using cell lysates from human gut bacteria have shown distinct outcomes in the hydrolysis of different model glucuronides, highlighting the diverse capabilities of microbial enzymes. Furthermore, the synthesis of carbohydrate esters, a class to which this compound belongs, is significant in medicinal chemistry for creating biologically active molecules.

Structure Activity Relationship Sar and Mechanistic Insights

Influence of Esterification on Substrate Affinity and Enzymatic Hydrolysis

The defining feature of Phenyl beta-D-Glucuronide Methyl Ester, when compared to its parent compound Phenyl beta-D-Glucuronide, is the esterification of the carboxylic acid group on the glucuronic acid moiety. This modification has a nuanced effect on its interaction with β-glucuronidase.

Enzymatic hydrolysis of glucuronides by β-glucuronidase primarily involves the cleavage of the glycosidic bond linking the glucuronic acid sugar to the aglycone (in this case, phenol). The active site of the enzyme recognizes and binds to the glucuronic acid portion to position the glycosidic linkage for cleavage. Research on related compounds, such as 1-β-O-benzoyl glucuronide, has shown that its methyl ester derivative exhibits almost the same degradation rate constant as the non-esterified form. This suggests that esterification at the C-6 carboxyl group of the glucuronic acid has a minimal impact on the rate of the enzymatic cleavage of the β-O-glycosidic bond at the C-1 position.

Structure-Function Relationships of Phenyl Moiety Substitutions on Glucuronidase Activity

The aglycone—the non-sugar part of the conjugate—is a critical determinant of substrate specificity and the rate of hydrolysis by β-glucuronidase. The simple, unsubstituted phenyl ring of Phenyl beta-D-Glucuronide serves as a foundational structure for understanding these relationships. The phenolic structure itself is known to enhance the molecule's affinity for the enzyme's active site. scbt.com

Modifications to this phenyl ring, through the addition of various substituent groups, can significantly alter the kinetic parameters of the hydrolysis reaction. The electronic properties of these substituents are particularly influential.

Electron-withdrawing groups (e.g., nitro group as in p-nitrophenol) can increase the rate of hydrolysis. These groups make the aglycone a better leaving group, thereby facilitating the nucleophilic attack at the anomeric carbon and accelerating the cleavage of the glycosidic bond. This is why p-nitrophenyl-β-D-glucuronide is a commonly used chromogenic substrate for assaying β-glucuronidase activity; its rapid hydrolysis releases the colored p-nitrophenolate ion. nih.gov

Electron-donating groups on the phenyl ring generally have the opposite effect, potentially slowing the rate of hydrolysis by making the aglycone a poorer leaving group.

The position of the substituent (ortho, meta, or para) also plays a role, primarily through steric effects that can influence how the substrate fits into the enzyme's active site. The kinetic parameters for the hydrolysis of various phenolic glucuronides by β-glucuronidase from different sources illustrate these structure-function relationships.

Table 1: Kinetic Parameters of β-Glucuronidase from Helix pomatia with Various Phenolic Glucuronide Substrates (at pH 4.0)
SubstrateK_m (μM)V_max (μmol·min⁻¹·unit⁻¹)Reference
p-Nitrophenyl-β-D-glucuronide2311.549 wur.nl
Quercetin-3-glucuronide630.897 wur.nl
Quercetin-4'-glucuronide220.735 wur.nl
Quercetin-7-glucuronide401.107 wur.nl

Data derived from a study on flavonoid glucuronides, which are complex substituted phenolic structures, and the common synthetic substrate p-nitrophenyl-β-D-glucuronide. wur.nl V_max is expressed per unit of enzyme, where one unit is defined as the release of 1 µM of 4-methylumbelliferone (B1674119) from 4-methylumbelliferyl-β-D-glucuronide per minute. wur.nl

Comparative Analysis with Other Glucuronide Conjugates Regarding Enzymatic Processing and Metabolic Fate

The enzymatic processing and subsequent metabolic fate of this compound can be better understood by comparing it with other classes of glucuronide conjugates, namely N-glucuronides and acyl glucuronides. The nature of the atom linking the aglycone to the glucuronic acid (oxygen, nitrogen, or a carboxyl group) is the primary determinant of the conjugate's stability and susceptibility to enzymatic cleavage.

O-Glucuronides vs. N-Glucuronides: Phenyl beta-D-Glucuronide is an O-glucuronide, characterized by a stable ether-like glycosidic bond. In contrast, N-glucuronides are formed on nitrogen atoms in amines, amides, or heterocyclic compounds. β-glucuronidases generally show a strong preference for hydrolyzing O-glucuronides over N-glucuronides. hyphadiscovery.com The hydrolysis of N-glucuronides can be significantly slower and may depend on the specific source of the β-glucuronidase enzyme. hyphadiscovery.com This differential processing means that O-glucuronides are more readily cleaved in tissues rich in β-glucuronidase (like the liver and gut), potentially leading to more extensive enterohepatic recirculation of the parent aglycone compared to their N-glucuronide counterparts.

O-Glucuronides vs. Acyl Glucuronides: Acyl glucuronides are ester conjugates formed on carboxylic acid groups. Unlike the relatively stable O-glucuronides, acyl glucuronides are chemically reactive. They are known to undergo intramolecular acyl migration, where the acyl group moves to different hydroxyl positions on the glucuronic acid sugar. This reactivity can lead to the formation of covalent bonds with proteins, a mechanism implicated in certain drug toxicities. Phenyl beta-D-Glucuronide, being an O-glucuronide, does not share this instability and is not prone to such rearrangements or covalent binding, representing a more stable and predictable metabolic pathway.

The metabolic fate is also highly dependent on the specific position of the glucuronide linkage, even within the same class of conjugates. For example, the two O-glucuronide metabolites of morphine, morphine-3-glucuronide (B1234276) and morphine-6-glucuronide, are hydrolyzed by β-glucuronidase at considerably different rates. covachem.com This highlights that subtle structural differences can lead to distinct metabolic outcomes.

Table 2: Comparative Properties of Different Glucuronide Conjugate Classes
PropertyO-Glucuronides (e.g., Phenyl Glucuronide)N-GlucuronidesAcyl Glucuronides
Linkage TypeEther (C-O-C)N-Glycosidic (C-N)Ester (C-O-C=O)
Chemical StabilityHighModerate (can be labile at certain pHs)Low (reactive, prone to acyl migration)
Susceptibility to β-GlucuronidaseHighGenerally lower than O-glucuronidesHigh
Associated Metabolic FateStable conjugation, prone to enterohepatic recirculation upon hydrolysis.More stable against enzymatic hydrolysis, potentially leading to faster excretion.Can undergo intramolecular rearrangement and form covalent adducts with proteins.

Emerging Research Avenues and Methodological Innovations

Development of Advanced Synthetic Strategies for Complex Glucuronide Esters

The chemical synthesis of glucuronides is often a critical step for obtaining analytical standards and for further pharmacological evaluation. mdpi.com However, classical methods can be limited by low yields and the formation of by-products, particularly during the final basic hydrolysis step of peracylated ester intermediates. researchgate.net To overcome these challenges, researchers are developing more sophisticated and efficient synthetic strategies.

One promising approach involves the use of novel glycosyl donors, such as O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate. mdpi.com This donor, when used with a promoter like Boron trifluoride etherate (BF₃·Et₂O), has demonstrated high yields and excellent stereoselectivity, producing only the desired β-anomers in the synthesis of isoflavone (B191592) 7-glucuronides. mdpi.com Another strategy employs a key imidate donor followed by a two-step saponification protocol, which has been successfully applied to prepare glucuronide metabolites of phenolic xenoestrogens, avoiding the elimination by-products often seen in classical methods. researchgate.net

Enzymatic synthesis represents another major area of innovation. The use of immobilized lipases, such as Candida antarctica lipase (B570770) B, allows for the direct esterification of D-glucuronic acid in non-aqueous media like tert-butanol, creating a novel class of biosurfactants. nih.gov Furthermore, microbial biotransformation has proven effective for generating complex glucuronides, such as O-glucuronides of sterically hindered tertiary alcohols, which are challenging to synthesize chemically. hyphadiscovery.com

Table 1: Comparison of Synthetic Strategies for Glucuronide Esters
Synthetic StrategyKey Reagents/ComponentsAdvantagesReference
Classical Koenigs-KnorrGlucosyluronate bromide donors, heavy metal saltsWell-established method mdpi.com
Imidate Donor MethodTrifluoroacetimidate donors, BF₃·Et₂O promoterHigh yield, high β-stereoselectivity, avoids harsh hydrolysis mdpi.com
Selective AcylationHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Efficient for 1β-acyl glucuronides, effective for various carboxylic acids researchgate.net
Enzymatic SynthesisImmobilized lipases (e.g., Candida antarctica lipase B)High selectivity, mild reaction conditions, environmentally friendly nih.gov
Microbial BiotransformationWhole-cell microbesCan produce structurally complex glucuronides refractory to chemical synthesis hyphadiscovery.com

Integration of Omics Technologies for Comprehensive Metabolic Profiling in Research Models

The integration of "omics" technologies, such as metabolomics, proteomics, and lipidomics, provides a powerful, system-wide view of the metabolic pathways involving glucuronide esters. mdpi.com A single omics technique may not be sufficient to uncover the complex biological insights that can be achieved by combining multiple approaches. mdpi.comnih.gov This multi-omics strategy is essential for creating a comprehensive profile of an organism's metabolic state in response to various stimuli. mdpi.com

Metabolomics, in particular, plays a central role as it provides a direct snapshot of the physiological state. nih.govmdpi.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure changes in a wide array of metabolites. mdpi.com Recent studies have employed untargeted LC-MS/MS metabolomics to map the "glucuronidome"—the complete set of glucuronidated metabolites—in various biological samples. nih.gov These analyses have revealed microbiome-driven shifts in the glucuronidome, highlighting how microbial β-glucuronidase activity can significantly influence host metabolite profiles. nih.gov Combining proteomics and metabolomics has been shown to be particularly effective in identifying glucuronidation as a highly perturbed metabolic pathway in certain conditions. mdpi.com

Table 2: Application of Omics Technologies in Glucuronide Research
Omics TechnologyAnalytical Platform(s)Key Application in Glucuronide ProfilingReference
MetabolomicsLC-MS, NMRIdentifies and quantifies glucuronide conjugates and related metabolites in biofluids. mdpi.comnih.gov
ProteomicsMass SpectrometryQuantifies enzymes involved in glucuronidation (e.g., UGTs) and deglucuronidation (e.g., β-glucuronidases). mdpi.com
LipidomicsMass SpectrometryAnalyzes changes in lipid profiles that may be associated with altered glucuronidation pathways. mdpi.com
Multi-Omics IntegrationCombined computational analysisProvides a holistic view of metabolic networks, linking genetic and protein expression to metabolite levels. mdpi.comnih.gov

Novel Analytical Approaches for Real-Time Monitoring of Biotransformations

Accurately detecting and quantifying glucuronide metabolites in complex biological matrices presents a significant analytical challenge, especially for unstable compounds like acyl glucuronides. nih.gov Recent advancements in high-resolution mass spectrometry (HRMS) are providing new solutions for monitoring these biotransformations. researchgate.net Non-targeted analysis using LC-HRMS is particularly advantageous for identifying a wide range of glucuronides without the need for specific analytical standards. researchgate.netacs.org

Novel HRMS-based methods have been developed for the untargeted identification of glucuronides in biofluids. researchgate.net These methods often employ specific data acquisition strategies, such as focusing on the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during fragmentation (MS²) or identifying specific fragment ions. researchgate.netacs.org This allows for the selective screening of potential glucuronide conjugates from thousands of features detected in a sample. acs.org Furthermore, the development of combined LC-MS/MS and LC-HRMS strategies enables both the precise quantification of a target compound and a broader investigation into its metabolic profile, providing insights into patient-specific metabolism. frontiersin.org These advanced analytical workflows are crucial for understanding the dynamics of drug metabolism and for the accurate biomonitoring of exposure to various compounds. cdc.gov

Table 3: Advanced Analytical Techniques for Glucuronide Monitoring
TechniquePrincipleApplication in Biotransformation MonitoringReference
LC-MS/MSLiquid Chromatography separation followed by tandem mass spectrometry for specific compound quantification.Targeted quantification of known glucuronide metabolites in clinical and research samples. nih.govnih.gov
LC-HRMSLiquid Chromatography coupled with high-resolution mass spectrometry for accurate mass measurement.Non-targeted screening and identification of unknown glucuronides; profiling of metabolic pathways. researchgate.netfrontiersin.org
Neutral Loss ScanningAn MS/MS technique that screens for all parent ions that lose a specific neutral fragment (e.g., glucuronic acid).Selective detection of the entire class of glucuronide conjugates in a complex mixture. researchgate.netacs.org
Chemical Isotope LabelingDerivatization of analytes with isotopic tags to facilitate detection and quantification.Enhances confidence and coverage in profiling the urinary glucuronide metabolome. acs.org

Computational Chemistry and Molecular Dynamics Simulations in Glycoconjugate Research

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in glycoscience, offering insights into the structure, dynamics, and interactions of complex carbohydrates and glycoconjugates that are often difficult to obtain through experimental methods alone. nih.govacs.org These computational approaches are vital for understanding the conformational properties of glycans, which are inherently flexible and structurally diverse. acs.orgrsc.org

MD simulations allow researchers to model the behavior of glycoconjugates over time, providing a dynamic picture of their conformational landscape and interactions with other molecules, such as proteins. mdpi.comescholarship.org This is crucial for studying carbohydrate-protein interactions, which are typically weak but biologically significant. nih.gov A key challenge in this field is the development of accurate force fields—the set of parameters used to describe the potential energy of the system—that are specifically optimized for carbohydrates and compatible with those used for proteins. nih.govrsc.org Applications of these computational methods are broad, ranging from predicting the 3D structure of a carbohydrate within a protein's binding site to calculating binding energies for different ligands. nih.govnih.gov Such simulations are instrumental in characterizing enzyme-ligand interactions and can guide the rational design of novel glycocompounds with specific biological activities. rsc.orgrasayanjournal.co.in

Table 4: Computational Approaches in Glycoconjugate Research
ApproachDescriptionResearch ApplicationReference
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Investigating the binding modes of glucuronides and other glycans to enzyme active sites or protein receptors. nih.govrasayanjournal.co.in
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time, providing insights into dynamic processes.Exploring the conformational flexibility of glycoconjugates, studying protein-carbohydrate interactions, and assessing the stability of ligand-receptor complexes. nih.govmdpi.com
Free Energy PerturbationA method to calculate differences in free energy between two states, often used in conjunction with MD simulations.Predicting the relative binding energies and affinities of closely related carbohydrate ligands to a protein. nih.gov
Force Field DevelopmentThe process of creating and validating parameter sets that define the potential energy of a molecular system.Improving the accuracy of simulations for carbohydrates, glycoconjugates, and their interactions with other biomolecules. nih.govrsc.org

Q & A

Q. What are the key methodologies for synthesizing Phenyl beta-D-Glucuronide Methyl Ester with high purity?

Synthesis often involves transesterification or enzymatic glucuronidation. For chemical synthesis, protecting group strategies (e.g., benzoylation) are critical to prevent side reactions. Double-pipe static mixer reactors can optimize mixing efficiency, while response surface methodology (RSM) helps refine parameters like molar ratios and catalyst concentrations to maximize yield and purity . Enzymatic approaches using recombinant β-glucuronidase or UDP-glucuronosyltransferases (UGTs) in controlled pH and temperature conditions are also effective .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • Use of chemical-resistant gloves (JIS T 8116 standard), protective eyewear, and lab coats to avoid skin/eye contact .
  • Storage in airtight, light-protected containers under inert gas (e.g., nitrogen) at 2–10°C to prevent degradation .
  • Handling in fume hoods with local exhaust ventilation to minimize inhalation risks .
  • Immediate decontamination of spills using absorbent materials and disposal via approved waste facilities .

Q. How is this compound used to detect β-glucuronidase activity?

The compound serves as a chromogenic or fluorogenic substrate. For example, enzymatic cleavage releases aglycone products (e.g., phenol or fluorescent 4-methylumbelliferone), which are quantified via spectrophotometry (absorbance at 405 nm) or fluorescence microscopy (excitation/emission at 365/450 nm). Assays require standardized buffers (pH 4.5–5.0) and controls to account for non-specific hydrolysis .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Common methods include:

  • Liquid-liquid extraction : Using ethyl acetate to separate the ester from polar byproducts.
  • Column chromatography : Silica gel columns with gradients of ethyl acetate/hexane for high-resolution separation.
  • Crystallization : Recrystallization from methanol or ethanol to achieve >98% purity .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the kinetic parameters of β-glucuronidase using this substrate?

  • Variable standardization : Maintain consistent pH (4.5–5.0), temperature (37°C), and substrate concentrations (0.1–2.0 mM) across trials .
  • Multi-method validation : Combine UV-Vis spectroscopy with HPLC-MS to confirm product formation rates and rule out interference .
  • Inhibition studies : Use competitive inhibitors (e.g., D-saccharic acid 1,4-lactone) to validate enzyme specificity and calculate Michaelis-Menten constants (Km) .

Q. How should contradictions in metabolic pathway data involving this compound be resolved?

Discrepancies often arise from interspecies differences in UGT isoforms or assay conditions. Strategies include:

  • Cross-species validation : Test human, rodent, and microbial β-glucuronidases under identical in vitro conditions.
  • Isotopic labeling : Use ¹⁴C-labeled substrate to trace metabolic fate and identify unexpected conjugates .
  • Computational modeling : Molecular docking simulations to predict binding affinities and compare with empirical data .

Q. What factors influence the stability of this compound in biological matrices?

Stability is affected by:

  • pH : Degrades rapidly in alkaline conditions (pH > 8.0) due to ester hydrolysis .
  • Temperature : Store at –20°C to prevent thermal decomposition; avoid freeze-thaw cycles .
  • Enzymatic activity : Add β-glucuronidase inhibitors (e.g., ascorbic acid) to serum/plasma samples to preserve substrate integrity .

Q. What advanced analytical methods quantify trace amounts of this compound in complex biological samples?

  • LC-MS/MS : Multiple reaction monitoring (MRM) modes enhance sensitivity (LOD < 1 ng/mL) .
  • Fluorescence polarization : Detect conformational changes in enzyme-substrate complexes for real-time kinetic analysis .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between the substrate and β-glucuronidase .

Q. How do structural modifications of the glucuronide moiety impact its interaction with drug-metabolizing enzymes?

  • Benzoylation : Adding benzoyl groups (e.g., 1,2,3,4-tetra-O-benzoyl derivatives) increases lipophilicity, altering UGT binding affinity and metabolic rates .
  • Methyl ester vs. free acid : The methyl ester form improves cell membrane permeability but requires intracellular esterases for activation, complicating in vivo kinetics .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

  • Quality control assays : NMR (¹H/¹³C) and HPLC-ELSD to verify purity and confirm absence of unreacted precursors .
  • Process analytical technology (PAT) : In-line FTIR monitoring during synthesis to track reaction progress and adjust parameters dynamically .

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